4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
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Overview
Description
4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by its complex structure, which includes a pyridine ring, a pyrimidine ring, and a benzenecarboxamide group
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is the Abelson tyrosine kinase (ABL1) . This enzyme plays a crucial role in cell differentiation, division, adhesion, and stress response .
Mode of Action
The compound binds to the inactive form of the ABL1 enzyme, inhibiting its activity . This binding is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The inhibition of ABL1 disrupts its normal function, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of ABL1 affects multiple biochemical pathways. As ABL1 is involved in various cellular processes, its inhibition can lead to altered cell division and differentiation, disrupted cell adhesion, and changes in the cell’s response to stress .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would play a significant role in its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in the processes regulated by ABL1. This includes potential alterations in cell division and differentiation, changes in cell adhesion, and modifications to the cell’s stress response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to ABL1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through a cyclization reaction.
Coupling of the Rings: The pyridine and pyrimidine rings are then coupled together using a suitable coupling reagent.
Formation of the Benzenecarboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide can be compared with other similar compounds, such as:
3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide: Similar structure but with a different position of the methyl group.
4-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide: Similar structure but with a different position of the pyridine ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct biological activities and chemical properties .
Properties
IUPAC Name |
4-methyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-4-6-13(7-5-12)17(22)21-15-8-10-19-16(20-15)14-3-2-9-18-11-14/h2-11H,1H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPVPXDZPSBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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